HDAC Inhibition Potency: racemic 2-(Propynyl)heptanoic acid vs. Valproic Acid
In a human HDAC enzyme inhibition assay using HeLa cell nuclear extract, racemic 2-(propynyl)heptanoic acid (designated compound XV) showed an IC₅₀(HDAC) of 35 ± 10 µM, which is more than 11‑fold lower (i.e., more potent) than that of valproic acid (IC₅₀ = 398 ± 50 µM) [1]. For context, the R‑enantiomer alone was markedly weaker (IC₅₀ = 869 ± 183 µM), highlighting that the racemate’s activity is largely driven by the S‑enantiomer. The longer‑chain analog (±)-2-hexyl-4-pentynoic acid (HPA; compound XVI) was more potent still (IC₅₀ = 13 ± 2 µM), meaning that the heptanoic acid derivative offers a middle‑ground potency that may be desirable for applications requiring a moderated HDAC inhibitory tone.
| Evidence Dimension | IC₅₀ for HDAC inhibition (human HeLa nuclear extract) |
|---|---|
| Target Compound Data | 35 ± 10 µM (racemic 2-pentyl-4-pentynoic acid, compound XV) |
| Comparator Or Baseline | Valproic acid: 398 ± 50 µM; (±)-2-hexyl-4-pentynoic acid (HPA): 13 ± 2 µM; R-2-pentyl-4-pentynoic acid: 869 ± 183 µM |
| Quantified Difference | 11.4-fold more potent than VPA; 2.7-fold less potent than the hexyl analog (HPA) |
| Conditions | Human HDAC fluorescence activity assay; HeLa nuclear extract; substrate: 500 µM acetylated lysine; IC₅₀ determined by nonlinear regression (WinNonLin) |
Why This Matters
This data allows a buyer to select the heptanoic acid derivative when a potency window between VPA (too weak) and HPA (potentially too strong for certain mechanistic studies) is required.
- [1] Eikel D, Lampen A, Nau H. Teratogenic effects mediated by inhibition of histone deacetylases: evidence from quantitative structure activity relationships of 20 valproic acid derivatives. Chem Res Toxicol. 2006;19(2):272-278. Table 2, compounds XV, XXI, XVI, I, XX. PMID: 16485903. View Source
